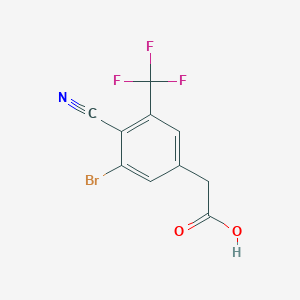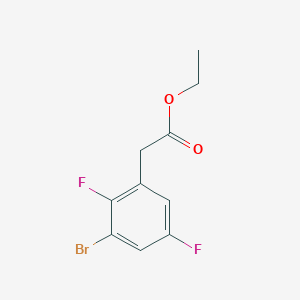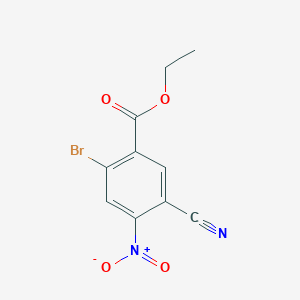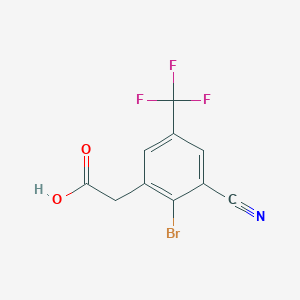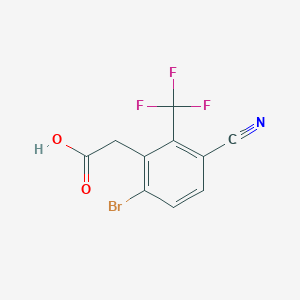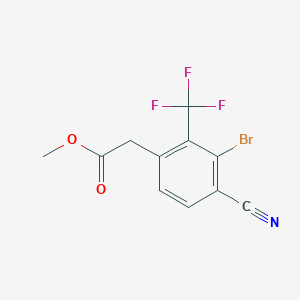
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate, also known as MBCT, is a synthetic compound that has been studied for its potential applications in various scientific fields, such as medicine and biochemistry. This compound has a unique structure, which makes it an attractive target for research.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been studied for its potential applications in various scientific fields, such as medicine and biochemistry. It has been used in the synthesis of compounds for drug development and as a reagent in organic chemistry. In addition, it has been studied for its potential to inhibit the growth of cancerous cells, as well as its potential to act as an anti-inflammatory agent.
Mechanism of Action
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been shown to have an inhibitory effect on the growth of cancerous cells. The mechanism of action is not yet fully understood, but it is believed that the compound binds to and blocks the activity of certain enzymes involved in cell proliferation. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been studied for its potential to inhibit the growth of cancerous cells, as well as its potential to act as an anti-inflammatory agent. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in inflammation. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments, including its low cost and its ability to be synthesized in a relatively short amount of time. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity.
Future Directions
There are many potential future directions for research involving Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate, including further studies on its mechanism of action, its potential to inhibit the growth of cancerous cells, and its potential to act as an anti-inflammatory agent. In addition, further research is needed to determine the optimal dosage and duration of treatment with Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the development of new applications for the compound.
properties
IUPAC Name |
methyl 2-[3-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-8(17)4-6-2-3-7(5-16)10(12)9(6)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUZLUWWWXGDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



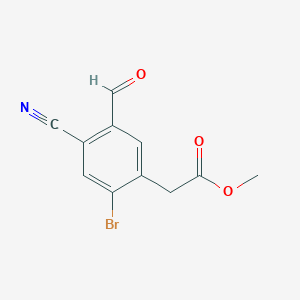
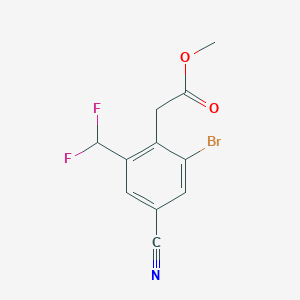
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B1414313.png)
![3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride](/img/structure/B1414314.png)
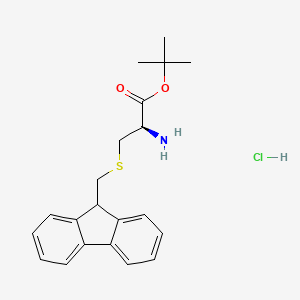
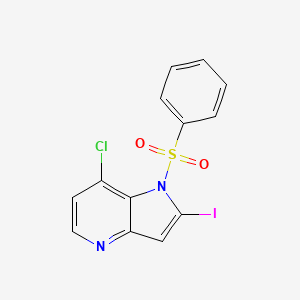
![[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B1414319.png)
![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)
![2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide](/img/structure/B1414324.png)
